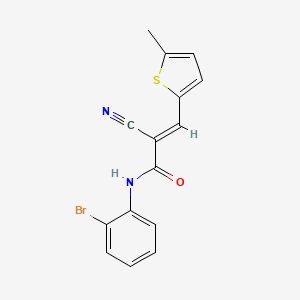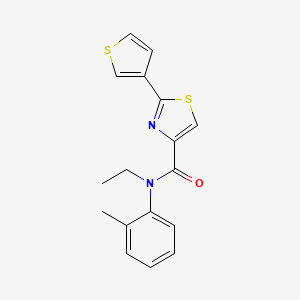![molecular formula C10H15NO2S B7645758 methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the class of compounds known as methyl esters and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, as well as the modulation of various neurotransmitter systems in the brain. It has also been found to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as its ability to modulate various neurotransmitter systems in the brain. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate. These include:
1. The development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes.
2. The investigation of the potential therapeutic applications of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. The exploration of the potential antioxidant and anti-inflammatory properties of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate.
4. The investigation of the potential toxicity and safety of methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate.
Conclusion
In conclusion, methyl (this compound)-2-[(3-methylthiophen-2-yl)methylamino]propanoate is a promising compound that exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. It has potential applications in the field of medicinal chemistry, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand its mechanism of action, potential toxicity, and safety.
Synthesemethoden
The synthesis of methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate involves the reaction of 3-methylthiophene-2-carbaldehyde with (R)-2-amino-1-propanol in the presence of a suitable solvent and a catalyst. The resulting product is then treated with methyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate)-2-[(3-methylthiophen-2-yl)methylamino]propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-5-14-9(7)6-11-8(2)10(12)13-3/h4-5,8,11H,6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYXPMDPYMNGQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN[C@H](C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)

![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)

![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![(4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645730.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbutanamide](/img/structure/B7645741.png)



![(3R)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-3-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7645770.png)